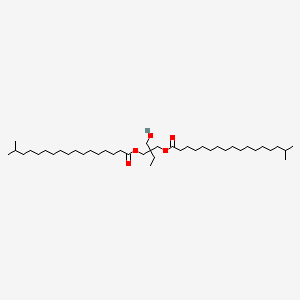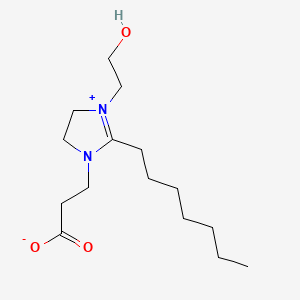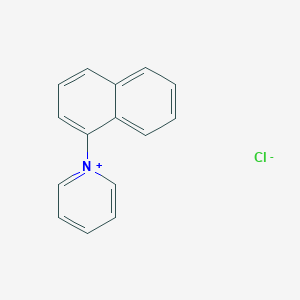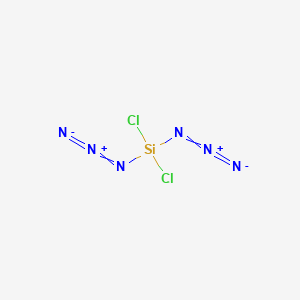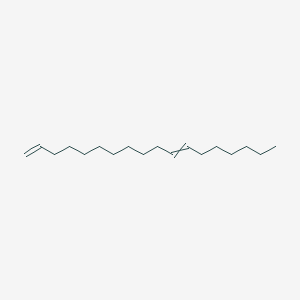![molecular formula C26H16Cl3N7Na2O7S2 B14478137 [1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt CAS No. 72139-23-2](/img/structure/B14478137.png)
[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, pyrazolyl, azo, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Biphenyl Sulfonic Acid Derivative: The initial step involves the sulfonation of biphenyl to produce [1,1’-Biphenyl]-3-sulfonic acid. This is typically achieved by reacting biphenyl with sulfuric acid under controlled temperature conditions.
Synthesis of the Pyrazolyl Azo Compound: The next step involves the synthesis of the pyrazolyl azo compound. This is achieved by reacting 4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazole with an appropriate diazonium salt under acidic conditions to form the azo linkage.
Coupling with the Pyrimidinyl Amine: The final step involves the coupling of the pyrazolyl azo compound with 2,5,6-trichloro-4-pyrimidinylamine. This reaction is typically carried out in the presence of a suitable coupling agent and under controlled pH conditions to ensure the formation of the desired product.
Formation of the Disodium Salt: The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazolyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and pyrimidinyl groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Oxidized derivatives of the azo and pyrazolyl groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted derivatives at the sulfonic acid and pyrimidinyl groups.
科学的研究の応用
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent for the detection of specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group is known to undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The sulfonic acid and pyrimidinyl groups contribute to the compound’s solubility and ability to form stable complexes with metal ions, enhancing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4-sulfonic acid: Lacks the pyrazolyl azo and pyrimidinyl groups, resulting in different chemical properties and reactivity.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the pyrazolyl azo group, leading to different biological activity.
2,5,6-Trichloro-4-pyrimidinamine: Lacks the biphenyl sulfonic acid and pyrazolyl azo groups, resulting in different applications and reactivity.
Uniqueness: : The unique combination of functional groups in [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
72139-23-2 |
|---|---|
分子式 |
C26H16Cl3N7Na2O7S2 |
分子量 |
754.9 g/mol |
IUPAC名 |
disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C26H18Cl3N7O7S2.2Na/c1-13-22(25(37)36(35-13)17-7-9-18(10-8-17)44(38,39)40)34-33-19-11-4-15(12-20(19)45(41,42)43)14-2-5-16(6-3-14)30-24-21(27)23(28)31-26(29)32-24;;/h2-12,22H,1H3,(H,30,31,32)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChIキー |
WSUXMBNHGJJTFJ-UHFFFAOYSA-L |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC=C(C=C3)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


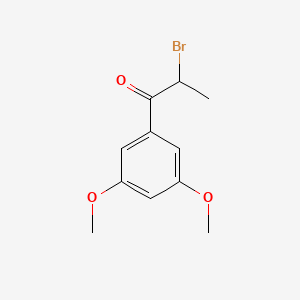

![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)


![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)


